(2,5-Dimethylphenyl)(4-methoxyphenyl)methanone
Overview
Description
“(2,5-Dimethylphenyl)(4-methoxyphenyl)methanone” is a chemical compound with the molecular formula C16H16O2 and a molecular weight of 240.3 g/mol. It is a solid substance .
Molecular Structure Analysis
The molecular structure of “(2,5-Dimethylphenyl)(4-methoxyphenyl)methanone” consists of two phenyl rings (one of which is dimethylated and the other methoxylated) attached to a methanone group . For more detailed structural information, it would be beneficial to refer to a crystallography or spectroscopy study.Physical And Chemical Properties Analysis
“(2,5-Dimethylphenyl)(4-methoxyphenyl)methanone” is a solid substance . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.Scientific Research Applications
Ultraviolet Protection
Compounds with methanone groups have been investigated for their ultraviolet (UV) absorbing properties(2,5-Dimethylphenyl)(4-methoxyphenyl)methanone could be explored as a potential UV filter in sunscreen formulations or protective coatings .
Crystallography
The crystal structure of related compounds has been studied, which suggests that (2,5-Dimethylphenyl)(4-methoxyphenyl)methanone could be used in crystallography to understand intermolecular interactions and molecular packing, which is essential in the design of new materials .
Antimicrobial Activity
Derivatives of benzophenone, which is structurally similar to (2,5-Dimethylphenyl)(4-methoxyphenyl)methanone , have shown antimicrobial activity. This suggests potential applications in developing new antibacterial and antifungal agents .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various proteins and enzymes in the body .
Mode of Action
It is known that similar compounds can react with nucleophiles . For instance, the oxygen atom in the methoxy group can act as a nucleophile, competing with nitrogen in certain reactions .
Biochemical Pathways
Similar compounds have been known to participate in various chemical reactions, such as the formation of oximes and hydrazones .
Result of Action
Similar compounds have been known to undergo irreversible processes, such as the formation of oximes, leading to changes at the molecular level .
Action Environment
The action, efficacy, and stability of (2,5-Dimethylphenyl)(4-methoxyphenyl)methanone can be influenced by various environmental factors. For instance, certain reactions involving similar compounds can be carried out in sunlight . .
properties
IUPAC Name |
(2,5-dimethylphenyl)-(4-methoxyphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-11-4-5-12(2)15(10-11)16(17)13-6-8-14(18-3)9-7-13/h4-10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPUOXHTQDDVNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80449736 | |
Record name | (2,5-Dimethylphenyl)(4-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80449736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
22996-47-0 | |
Record name | (2,5-Dimethylphenyl)(4-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80449736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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